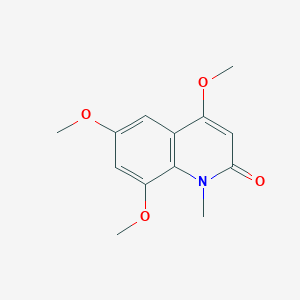
(1-Chloroethane-1,1-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C8H21ClSi2. This compound is characterized by the presence of a chloroethane group bonded to two trimethylsilane groups. Organosilicon compounds like this one are widely used in various chemical applications due to their unique properties, such as chemical inertness and large molecular volume.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) typically involves the reaction of chloroethane with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethane derivative.
Oxidation Reactions: Oxidation of
Propriétés
Numéro CAS |
27484-02-2 |
|---|---|
Formule moléculaire |
C8H21ClSi2 |
Poids moléculaire |
208.87 g/mol |
Nom IUPAC |
(1-chloro-1-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-8(9,10(2,3)4)11(5,6)7/h1-7H3 |
Clé InChI |
ADSHYYLHYLFFPN-UHFFFAOYSA-N |
SMILES canonique |
CC([Si](C)(C)C)([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)

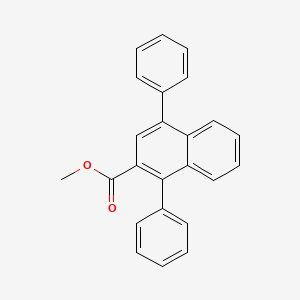
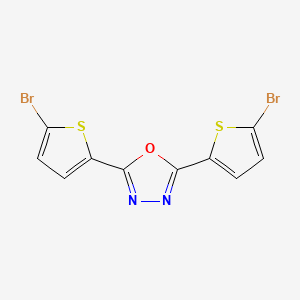



![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
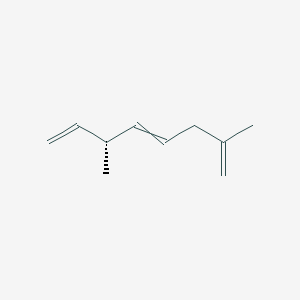
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
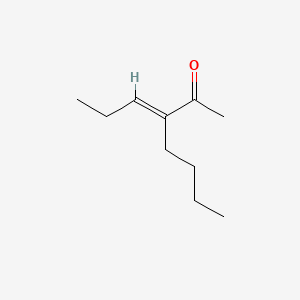
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
